Superior In Vivo Antitumor Efficacy Compared to Multiple Nucleoside Analogs in Human Xenograft Models
In a head-to-head evaluation using seven human leukemia and lymphoma xenograft models, thiarabine demonstrated superior antitumor efficacy compared to several clinical standards. It was curative in HL-60 leukemia and AS283 lymphoma models and induced tumor regressions in CCRF-CEM, MOLT-4, and K-562 leukemia and RL lymphoma models [1]. Its efficacy surpassed that of gemcitabine in six models, fludarabine monophosphate in five, ara-C/palmO-ara-C in four, cladribine in four, and clofarabine in three models [1]. The consistent, quantitative advantage across a panel of comparators provides a strong, model-specific rationale for selecting thiarabine in preclinical hematologic malignancy research.
| Evidence Dimension | Antitumor efficacy (model count where thiarabine was superior) |
|---|---|
| Target Compound Data | Active against 6 of 7 leukemia/lymphoma models tested; curative in 2 models; induced regression in 4 additional models. |
| Comparator Or Baseline | Gemcitabine: Superior in 6 models; Fludarabine monophosphate: Superior in 5 models; ara-C/palmO-ara-C: Superior in 4 models; Cladribine: Superior in 4 models; Clofarabine: Superior in 3 models. |
| Quantified Difference | Superior efficacy vs. gemcitabine in 6/6 comparable models; vs. fludarabine in 5/5; vs. ara-C/palmO-ara-C in 4/4; vs. cladribine in 4/4; vs. clofarabine in 3/3. |
| Conditions | Seven human leukemia, lymphoma, and myeloma xenograft models in immunodeficient mice. |
Why This Matters
This dataset provides a direct, quantitative benchmark against five clinically relevant antimetabolites, allowing a researcher to select thiarabine with confidence for maximal in vivo activity in specific hematologic cancer models.
- [1] Waud, W. R., Gilbert, K. S., & Secrist, J. A., 3rd (2012). Preclinical antitumor activity of thiarabine in human leukemia and lymphoma xenograft models. Nucleosides, Nucleotides & Nucleic Acids, 31(9), 647–660. View Source
